5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a morpholinopyridazinylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiophene-2-sulfonamide core: This can be achieved by reacting thiophene-2-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the 5-chloro substituent: Chlorination of the thiophene ring can be performed using reagents such as sulfuryl chloride or N-chlorosuccinimide.
Coupling with the morpholinopyridazinylphenyl moiety: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the morpholinopyridazinylphenyl group is coupled with the chlorinated thiophene-2-sulfonamide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit specific enzymes involved in blood clotting.
Chemical Biology: Its unique structure allows for the study of structure-activity relationships and the development of new chemical probes.
Industrial Applications: The compound’s properties may be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to and inhibits the activity of certain enzymes involved in the coagulation cascade, thereby preventing the formation of blood clots . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)thiophene-2-sulfonamide: Similar in structure but with different substituents on the pyridine ring.
5-chloro-N-(4-(1,5-disubstituted-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide: Contains a pyrazole ring instead of a morpholinopyridazinylphenyl group.
Uniqueness
The uniqueness of 5-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O3S2 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
5-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H17ClN4O3S2/c19-16-6-8-18(27-16)28(24,25)22-14-3-1-13(2-4-14)15-5-7-17(21-20-15)23-9-11-26-12-10-23/h1-8,22H,9-12H2 |
InChI Key |
YYRCXDPLMVKCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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